Cas no 2229001-58-3 (tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate)

tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate structure
2229001-58-3 structure
商品名:tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate
CAS番号:2229001-58-3
MF:C13H17BrFNO2
メガワット:318.181986570358
CID:5798187
PubChem ID:165642953

tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate
    • tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
    • EN300-1902506
    • 2229001-58-3
    • インチ: 1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16-10-5-4-9(6-7-14)11(15)8-10/h4-5,8H,6-7H2,1-3H3,(H,16,17)
    • InChIKey: LJECPLZDMVGHQC-UHFFFAOYSA-N
    • ほほえんだ: BrCCC1C=CC(=CC=1F)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 317.04267g/mol
  • どういたいしつりょう: 317.04267g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 38.3Ų

tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1902506-0.05g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
0.05g
$864.0 2023-09-18
Enamine
EN300-1902506-1.0g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
1g
$1029.0 2023-06-02
Enamine
EN300-1902506-0.1g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
0.1g
$904.0 2023-09-18
Enamine
EN300-1902506-10.0g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
10g
$4421.0 2023-06-02
Enamine
EN300-1902506-0.5g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
0.5g
$987.0 2023-09-18
Enamine
EN300-1902506-10g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
10g
$4421.0 2023-09-18
Enamine
EN300-1902506-0.25g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
0.25g
$946.0 2023-09-18
Enamine
EN300-1902506-2.5g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
2.5g
$2014.0 2023-09-18
Enamine
EN300-1902506-5.0g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
5g
$2981.0 2023-06-02
Enamine
EN300-1902506-1g
tert-butyl N-[4-(2-bromoethyl)-3-fluorophenyl]carbamate
2229001-58-3
1g
$1029.0 2023-09-18

tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate 関連文献

tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamateに関する追加情報

Professional Introduction to Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate (CAS No. 2229001-58-3)

Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate, with the chemical formula C14H19Bromo1Fluoro1N1O2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a tert-butyl group, a bromoethyl side chain, and a fluorophenyl moiety linked through a carbamate bond. These structural elements contribute to its versatile applications in drug development and molecular research.

The synthesis of Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate involves a series of well-orchestrated chemical reactions that highlight the precision and expertise required in pharmaceutical chemistry. The introduction of the bromoethyl group into the fluoroaryl ring system is particularly noteworthy, as it enhances the compound's reactivity and potential for further functionalization. This aspect makes it a valuable intermediate in the synthesis of more complex pharmaceutical molecules.

In recent years, Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate has garnered attention for its role in the development of novel therapeutic agents. The presence of both fluorine and bromine atoms in its structure imparts unique electronic properties that can influence drug-receptor interactions. This has led to its exploration in the design of molecules targeting various biological pathways, including those involved in cancer and inflammatory diseases.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The carbamate functional group is known for its stability under various conditions, making it an ideal candidate for drug candidates that require robust chemical profiles. Furthermore, the combination of a bromoethyl side chain with a fluoroaryl ring system opens up possibilities for selective binding to biological targets, thereby increasing the efficacy and reducing side effects.

The latest research in this domain has demonstrated the utility of Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate in designing small-molecule inhibitors. Studies have shown that derivatives of this compound exhibit promising activity against enzymes such as kinases and phosphodiesterases, which are crucial in regulating cellular processes. The ability to modulate these enzymes with high selectivity is key to developing effective treatments for neurological disorders and cancers.

The incorporation of fluorine into pharmaceuticals is well-documented for its ability to enhance metabolic stability and bioavailability. In Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate, the fluorine atom at the 3-position of the phenyl ring contributes to these desirable properties. This has prompted researchers to investigate its potential as a scaffold for next-generation drugs that require improved pharmacokinetic profiles.

In addition to its pharmaceutical applications, Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate has shown promise in materials science. Its unique structural features make it a candidate for developing advanced polymers and coatings with tailored properties. The presence of both bromine and fluorine atoms can impart flame-retardant characteristics, making it useful in creating safer materials for industrial applications.

The synthesis and characterization of Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate have been refined through cutting-edge techniques in organic chemistry. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have enabled researchers to elucidate its structure with high precision. These tools are essential for ensuring the purity and consistency of the compound, which are critical factors in pharmaceutical applications.

The future prospects of Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate are vast, with ongoing research exploring new synthetic pathways and applications. The integration of computational chemistry and artificial intelligence is accelerating the discovery process, allowing for rapid screening of derivatives with enhanced properties. This interdisciplinary approach is likely to yield novel compounds with significant therapeutic potential.

In conclusion, Tert-butyl N-4-(2-bromoethyl)-3-fluorophenylcarbamate (CAS No. 2229001-58-3) stands as a testament to the ingenuity of modern chemical research. Its unique structural features and versatile applications make it a cornerstone in pharmaceutical development and materials science. As research continues to evolve, this compound will undoubtedly play an integral role in shaping the future of medicine and advanced materials.

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